2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
This compound belongs to the isoindole-5-carboxylic acid family, characterized by a 1,3-dioxo-isoindole core substituted at the 2-position with a (4-methylthiophen-3-yl)methyl group. The thiophene-methyl substituent suggests unique electronic and steric properties, distinguishing it from other derivatives.
Properties
IUPAC Name |
2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c1-8-6-21-7-10(8)5-16-13(17)11-3-2-9(15(19)20)4-12(11)14(16)18/h2-4,6-7H,5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZWVGMNPVQQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains an isoindole ring, which is a type of indole. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biological Activity
The compound 2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 1511848-76-2) is a member of the isoindole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H11NO4S
- Molecular Weight : 301.32 g/mol
- IUPAC Name : 2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxoisoindole-5-carboxylic acid
Isoindole derivatives have been studied for their potential in various therapeutic applications. The specific compound exhibits several mechanisms of action:
- Heparanase Inhibition : Research indicates that isoindole derivatives can inhibit heparanase, an enzyme implicated in cancer metastasis and angiogenesis. For example, related compounds have shown IC(50) values between 200–500 nM against heparanase, suggesting significant potency and selectivity over human beta-glucuronidase .
- Antioxidant Activity : Compounds with isoindole structures often exhibit antioxidant properties, which can protect cells from oxidative stress. This is crucial in neuroprotection and in the management of neurodegenerative diseases .
- Anticancer Properties : Isoindole derivatives have been linked to cytotoxic effects on various cancer cell lines. The ability to induce apoptosis and inhibit cell proliferation has been documented in several studies .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Heparanase Inhibition | Inhibits heparanase with potential implications in cancer treatment |
| Antioxidant | Protects against oxidative stress; potential neuroprotective effects |
| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation |
| Anti-inflammatory | May reduce inflammation through modulation of signaling pathways |
Case Studies and Research Findings
Several studies have investigated the biological activity of isoindole derivatives:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit significant anticancer properties. For instance, certain derivatives have demonstrated the ability to inhibit heparanase, an enzyme implicated in cancer metastasis. Specifically, compounds similar to 2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid have shown IC50 values in the low nanomolar range against heparanase, indicating their potential as therapeutic agents in cancer treatment .
Anti-Angiogenic Effects
In addition to anticancer properties, these compounds have also displayed anti-angiogenic effects. This activity is crucial for preventing tumor growth by inhibiting the formation of new blood vessels that supply nutrients to tumors. The selectivity of these compounds over human beta-glucuronidase further supports their therapeutic potential .
Biochemical Research
Biological Tools
The compound serves as a versatile scaffold for the development of new biochemical tools. Its ability to selectively inhibit specific enzymes makes it valuable for studying biochemical pathways and interactions in various cellular processes. Researchers can utilize this compound to explore the roles of heparanase and other related enzymes in disease mechanisms .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the isoindole core can lead to different biological outcomes. For instance, modifications on the thiophene ring or the dioxo group can enhance potency or selectivity against target enzymes . Such studies are critical for designing more effective derivatives with improved pharmacological profiles.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that require careful optimization to yield high purity and yield. Recent advancements in synthetic methodologies have facilitated the production of this compound and its derivatives, making them more accessible for research purposes .
Summary Table of Applications
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound : The absence of direct data (e.g., synthesis, bioactivity) underscores the need for focused studies.
- Comparative Advantages : The thiophene-methyl group may offer unique electronic properties compared to phenyl () or alkyl () substituents.
- Structural-Activity Relationships (SAR) : Systematic studies comparing substituent effects on solubility, stability, and bioactivity are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
